molecular formula C48H36CoN4O4 B2525010 Cobalt tetramethoxyphenylporphyrin CAS No. 28903-71-1

Cobalt tetramethoxyphenylporphyrin

Cat. No.: B2525010
CAS No.: 28903-71-1
M. Wt: 791.8 g/mol
InChI Key: QBCIMRXPMLWVML-UHFFFAOYSA-N
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Description

Cobalt tetramethoxyphenylporphyrin is an organometallic compound with the chemical formula C48H36CoN4O4 . It is a derivative of porphyrin, a macrocyclic compound that plays a crucial role in various biological systems. This compound is known for its deep red or purple color and its ability to dissolve in common organic solvents like chloroform and dichloromethane . This compound is widely used in chemical research, particularly as a catalyst in organic synthesis reactions .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cobalt tetramethoxyphenylporphyrin plays a significant role in biochemical reactions, particularly as a catalyst in oxidation processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of electrons and promoting redox reactions. One of the key interactions of this compound is with nitric oxide synthase, where it acts as a catalyst in the binding and activation of nitric oxide . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, enhancing their catalytic activity in the oxidation of organic substrates .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and cellular defense mechanisms . In particular, this compound can modulate the activity of transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes . This compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. It acts as an electron donor or acceptor, facilitating redox reactions and influencing the activity of enzymes and other proteins. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate enzymes by stabilizing their active conformations and promoting catalytic activity . These interactions result in changes in gene expression and cellular function, contributing to the overall biochemical effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions and the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, potentially resulting in altered cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to enhance the activity of antioxidant enzymes and improve cellular defense mechanisms . At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects become prominent at higher doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress response and energy metabolism. It interacts with enzymes such as cytochrome P450 and nitric oxide synthase, influencing their activity and modulating metabolic flux . Additionally, this compound can affect the levels of metabolites involved in redox reactions, contributing to its overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its transport in the bloodstream . Additionally, this compound can interact with cellular transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells . These interactions influence the localization and accumulation of this compound within different cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with specific targeting signals and post-translational modifications. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be found in the cytoplasm and nucleus, where it interacts with various biomolecules and modulates cellular processes. The specific localization of this compound within cells is critical for its biochemical activity and overall effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt tetramethoxyphenylporphyrin can be synthesized by reacting 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin with cobalt acetate in glacial acetic acid . The reaction typically involves boiling the mixture to facilitate the formation of the cobalt complex. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cobalt tetramethoxyphenylporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in oxidation reactions, the primary products are oxidized amines, while in reduction reactions, hydrogen gas is produced .

Comparison with Similar Compounds

Cobalt tetramethoxyphenylporphyrin can be compared with other similar compounds, such as:

This compound is unique due to its methoxy substituents, which influence its solubility, electronic properties, and catalytic behavior. These characteristics make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

28903-71-1

Molecular Formula

C48H36CoN4O4

Molecular Weight

791.8 g/mol

IUPAC Name

cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide

InChI

InChI=1S/C48H36N4O4.Co/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2

InChI Key

QBCIMRXPMLWVML-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Co+2]

solubility

not available

Origin of Product

United States

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